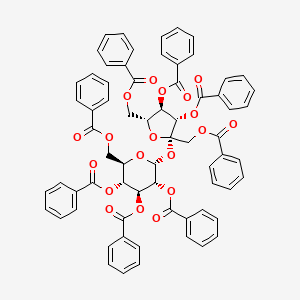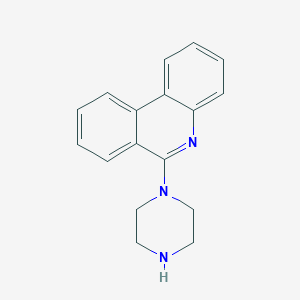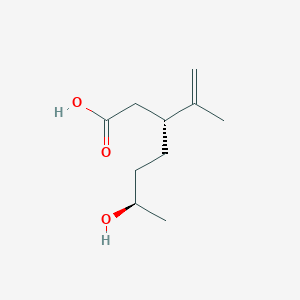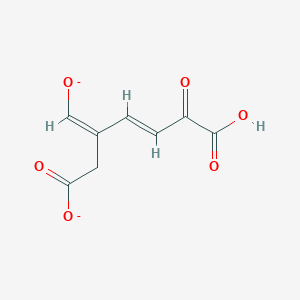
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-formyl-2-hydroxyhepta-2,4-dienedioate is dicarboxylate anion of 5-formyl-2-hydroxyhepta-2,4-dienedioic acid; major species at pH 7.3. It is a conjugate base of a 5-formyl-2-hydroxyhepta-2,4-dienedioic acid.
Aplicaciones Científicas De Investigación
Dianion Chemistry and Electrophilic Reactions
- The concept of using dianion chemistry in organic synthesis is highlighted in several studies. For instance, a study by Yang et al. (2000) demonstrates the use of various compounds, acting as synthetic equivalents to dianions, in reactions with aldehydes, ketones, and conjugated esters. This includes the formation of long-chain esters with remote hydroxyl and carboxyl groups, showcasing the versatility of dianion chemistry in organic synthesis (Yang et al., 2000).
Formyl Anion and Dianion Equivalents in Synthesis
- Kirschning et al. (2007) provide an overview of the synthetically important class of formyl anions and formyl dianion equivalents. The study emphasizes their application in asymmetric homologation strategies, demonstrating their significant role in organic synthesis (Kirschning et al., 2007).
Synthesis of Higher-Carbon Sugars
- The synthesis of higher-carbon sugars using dianions is another area of application. Kim et al. (1988) describe the preparation of β-hydroxysulfonyl sugars and their reactions with carbon electrophiles, showcasing the dianions' utility in synthesizing complex sugar structures (Kim et al., 1988).
Biocatalysis and Metabolic Pathways
- Research by Garrido-Peritierra and Cooper (2005) explores the role of isomerase and decarboxylase enzymes in the metabolism of 4-hydroxyphenylacetate in bacteria. This study demonstrates the biochemical significance of compounds like 5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion in metabolic pathways (Garrido-Peritierra & Cooper, 2005).
Catalysis and Oxidation Reactions
- Ventura et al. (2016) describe the use of copper/cerium oxides for the selective oxidation of 5-(hydroxymethyl)furfural in water, illustrating the potential application of similar dianionic structures in catalysis and environmental chemistry (Ventura et al., 2016).
Epigenetic Research and Biosensors
- A study by Li et al. (2020) on a photoelectrochemical biosensor for DNA formylation detection in plant genomics highlights the relevance of formyl derivatives, such as 5-formylcytosine, in epigenetic research and biosensor technology (Li et al., 2020).
Propiedades
Nombre del producto |
5-Formyl-2-hydroxyhepta-2,4-dienedioate dianion |
|---|---|
Fórmula molecular |
C8H6O6-2 |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
(E,3Z)-7-hydroxy-3-(oxidomethylidene)-6,7-dioxohept-4-enoate |
InChI |
InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)/p-2/b2-1+,5-4+ |
Clave InChI |
JCYNPXMAUUAOMA-PMRVSPHWSA-L |
SMILES isomérico |
C(/C(=C/[O-])/C=C/C(=O)C(=O)O)C(=O)[O-] |
SMILES canónico |
C(C(=C[O-])C=CC(=O)C(=O)O)C(=O)[O-] |
Sinónimos |
2-hydroxy-5-carboxymethylmuconate semialdehyde 5-carboxymethyl-2-hydroxymuconate semialdehyde CHMSA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
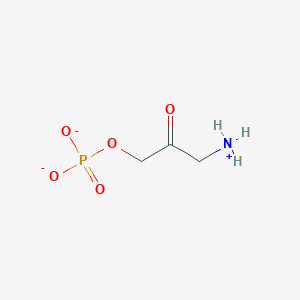

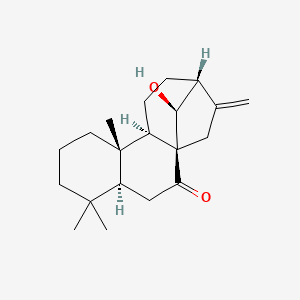

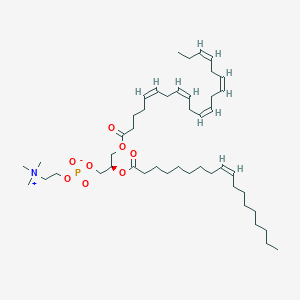

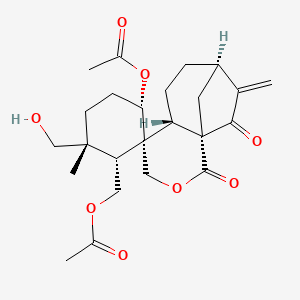
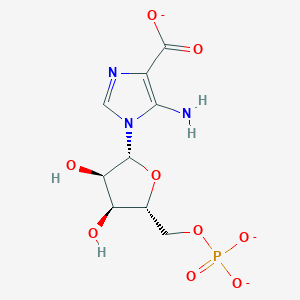
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
